1,4,6,8-Tetrachlorodibenzofuran

Description

Overview of Polychlorinated Dibenzofurans (PCDFs) as Persistent Organic Pollutants (POPs)

Polychlorinated dibenzofurans (PCDFs) are a group of chemical compounds that are classified as persistent organic pollutants (POPs). nih.gov These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. ontosight.ainih.gov Key sources include waste incineration, the manufacturing of certain chemicals, and the burning of organic materials in the presence of chlorine. nih.govpsu.edu

PCDFs are characterized by their high persistence in the environment, meaning they resist degradation by chemical, biological, and photolytic processes. nih.govwikipedia.org Due to their chemical stability and low water solubility, they tend to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. nih.govontosight.aiwikipedia.org This leads to their magnification in the food chain, posing a potential risk to organisms at higher trophic levels, including humans. nih.govontosight.ai The primary route of human exposure to these compounds is through the consumption of contaminated foods such as meat, dairy products, fish, and shellfish. wikipedia.orgclu-in.org

The Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty, lists PCDFs as substances to be minimized and, where feasible, eliminated. nih.govpops.int This is due to their widespread distribution in the environment and their potential to travel long distances from their original source. nih.goviaeg.com

Chemical Structure and Isomeric Variations of Tetrachlorodibenzofurans (TCDFs)

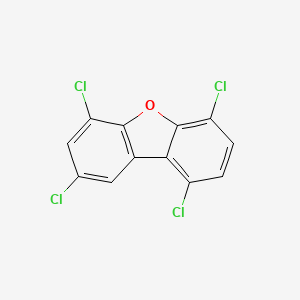

The basic structure of a PCDF consists of a dibenzofuran (B1670420) core, which is a tricyclic aromatic ether with two benzene (B151609) rings fused to a central furan (B31954) ring. The positions on the benzene rings where chlorine atoms can attach are numbered 1 through 4 and 6 through 9. The number and position of these chlorine atoms determine the specific congener of PCDF. t3db.ca There are 135 different PCDF congeners, each with a unique arrangement of one to eight chlorine atoms. nih.govdcceew.gov.au

The position of the chlorine atoms significantly influences the chemical and physical properties of the PCDF congener, including its stability, solubility, and vapor pressure. dcceew.gov.au More importantly, the chlorination pattern is a critical determinant of the compound's toxicological properties. Congeners with chlorine atoms at positions 2, 3, 7, and 8 are considered to be of the highest toxicological concern. t3db.canih.gov This specific spatial arrangement allows the molecule to bind to the aryl hydrocarbon receptor (AhR), a protein in cells, which can trigger a cascade of biological effects. nih.gov

Within the PCDF family, there is a subgroup known as tetrachlorodibenzofurans (TCDFs), which are characterized by having exactly four chlorine atoms attached to the dibenzofuran structure. There are 38 possible isomers of TCDF, each differing in the specific placement of the four chlorine atoms.

1,4,6,8-Tetrachlorodibenzofuran is one of these 38 isomers. Its unique identity is defined by the chlorine atoms being attached at the 1, 4, 6, and 8 positions of the dibenzofuran molecule. ontosight.ai This specific arrangement of chlorine atoms distinguishes it from all other TCDF isomers, such as the highly toxic 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF). nih.gov The absence of chlorine atoms in the 2, 3, 7, and 8 positions in this compound means it does not exhibit the same high level of "dioxin-like" toxicity associated with congeners chlorinated in those lateral positions.

The distinct isomeric structure of this compound results in a unique set of physicochemical properties and a different toxicological profile compared to its other TCDF counterparts. For example, its pattern of chlorination influences its environmental behavior, such as its rate of degradation and its potential for bioaccumulation.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C12H4Cl4O | ontosight.ai |

| Molecular Weight | 305.972 g/mol | t3db.ca |

| Appearance | Pale yellow solid | ontosight.ai |

| Solubility | Sparingly soluble in water, soluble in organic solvents | ontosight.ai |

| CAS Registry Number | 71998-72-6 | t3db.ca |

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,8-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOBVPNETFRJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232087 | |

| Record name | 1,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-58-8 | |

| Record name | 1,4,6,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,6,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AP9359I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Insights into 1,4,6,8 Tetrachlorodibenzofuran Genesis

Precursor Formation Pathways from Chlorinated Organic Compounds

Another major route to PCDF formation is through the transformation of chlorinated organic precursors. These reactions involve the chemical conversion of compounds like chlorophenols and chlorobenzenes into the more complex dibenzofuran (B1670420) structure.

The condensation of chlorophenols is a well-established pathway for the formation of PCDDs and, to a lesser extent, PCDFs. nih.gov For PCDFs to form from chlorophenols, it generally requires the coupling of phenoxy radicals at unchlorinated ortho-carbon sites, followed by tautomerization and the loss of a water molecule. Current time information in Bangalore, IN. Similarly, chlorobenzenes can also serve as precursors. epa.gov In the presence of oxygen and at elevated temperatures, chlorobenzenes can form chlorophenoxyl radicals, which can then condense to form PCDFs. epa.gov

Radical-mediated reactions are a key aspect of PCDF formation from precursors. The process often begins with the formation of phenoxy radicals from chlorophenols. These radicals can then undergo a series of reactions, including coupling with other radicals or molecules, to form the dibenzofuran ring system. The specific substitution pattern of the initial chlorophenols significantly influences the reaction pathways and the resulting PCDF isomers. The stability and reactivity of the radical intermediates play a crucial role in determining the final product distribution.

The formation of specific PCDF isomers is highly dependent on the structure of the precursors and the reaction conditions. For instance, the photochemical dechlorination of higher chlorinated PCDFs, such as octachlorodibenzofuran (OCDF), has been shown to produce specific tetrachlorodibenzofuran isomers. One study noted that the photolysis of OCDF preferentially removes chlorine atoms from the lateral positions, leading to the formation of isomers like 1,4,6,9-TCDF. This suggests that the substitution pattern of the starting material directs the formation of the final isomer. While direct research on the specific formation pathways of 1,4,6,8-Tetrachlorodibenzofuran is limited, it is understood that its genesis is governed by the same fundamental principles of precursor structure and reaction thermodynamics that dictate the formation of other PCDF isomers.

Data on PCDF Formation

The following table summarizes key factors influencing the formation of Polychlorinated Dibenzofurans (PCDFs).

| Factor | Influence on PCDF Formation | Research Findings |

| Catalysts | Metal species, particularly copper salts, catalyze the formation of PCDFs. | Copper(II) chloride (CuCl₂) is a more potent catalyst than iron(III) oxide (Fe₂O₃) for de novo synthesis. epa.govca.gov |

| Temperature | Optimal temperature range for formation is typically 200°C to 400°C. | PCDF formation on fly ash is prominent between 225°C and 300°C. wikipedia.orgresearchgate.net |

| Oxygen | The concentration of oxygen affects the yield and chlorination level of PCDFs. | An optimal oxygen concentration of around 7.5% was found for PCDF formation on cyclone ash. ontosight.ai |

| Precursors | Chlorophenols and chlorobenzenes can condense to form PCDFs. | Condensation of chlorophenoxy radicals is a key step in the formation from chlorophenols. Current time information in Bangalore, IN.epa.gov |

Theoretical and Computational Chemistry Approaches to Formation Mechanisms

The genesis of specific polychlorinated dibenzofuran (PCDF) congeners, such as this compound (1,4,6,8-TCDF), involves complex chemical reactions that are often difficult to isolate and characterize through experimental means alone. The formation pathways can proceed through highly reactive, transient intermediates and transition states that are not readily observable. Consequently, theoretical and computational chemistry have become indispensable tools for providing detailed mechanistic insights. Quantum chemical calculations, in particular, allow for the exploration of potential energy surfaces, the identification of reaction intermediates, and the calculation of activation barriers, thereby elucidating the thermodynamics and kinetics of possible formation routes. researchgate.net These computational approaches can validate or challenge proposed mechanisms and guide future experimental investigations by identifying the most plausible pathways for the formation of PCDFs from various chemical precursors under different environmental conditions. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways

Among the various computational methods, Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the reaction mechanisms of complex organic molecules. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure, geometry, and energetics of the reactants, transition states, and products involved in PCDF formation. nih.gov

While specific DFT studies focusing exclusively on the formation of the 1,4,6,8-TCDF isomer are sparse in scientific literature, extensive computational research on the broader class of PCDFs and related compounds provides a robust framework for understanding its likely genesis. The primary focus of much of this research has been on the formation of the more toxic 2,3,7,8-substituted congeners from precursors such as chlorophenols (CPs) and polychlorinated biphenyls (PCBs). nih.govnih.govnih.gov

The principal gas-phase formation mechanism for PCDFs from chlorophenol precursors involves several key steps that have been investigated using DFT:

Radical Formation: The process is often initiated by the formation of a chlorophenoxy radical from a chlorophenol molecule. researchgate.net

Precursor Condensation: Two precursor molecules (e.g., a chlorophenoxy radical and a chlorophenol molecule) condense to form a predibenzofuran intermediate.

Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization reaction, followed by the elimination of molecules like water (H₂O) or hydrogen chloride (HCl) to form the stable, aromatic dibenzofuran ring structure.

DFT studies on the parent dibenzofuran (DF) molecule have provided fundamental insights into the stability of the furan (B31954) ring system. For instance, calculations have shown that the C-O bond scission in dibenzofuran has a very high activation energy barrier (approximately 107 kcal/mol), indicating significant stability and a lower likelihood of decomposition through this pathway. nih.gov Instead, bimolecular reactions, such as the addition of a hydrogen atom, have much lower energy barriers and are therefore more kinetically favorable. nih.gov

The specific substitution pattern of the resulting PCDF congener is determined by the chlorination pattern of the initial precursors. For 1,4,6,8-TCDF, a plausible pathway is the self-condensation of 2,4-dichlorophenol (B122985). The reaction would proceed through the formation of a 2,4-dichlorophenoxy radical which then attacks another 2,4-dichlorophenol molecule, leading to a chlorinated predibenzofuran that subsequently cyclizes and aromatizes to the final 1,4,6,8-TCDF product.

Computational studies on related systems have elucidated key energetic parameters for these types of reactions. The table below summarizes findings from relevant DFT studies on PCDF formation and related reactions, providing examples of how this theoretical approach is used to quantify reaction pathways.

| Study Focus | Precursor(s) / Compound | Computational Method | Key Findings |

| Dibenzofuran Reactions | Dibenzofuran (DF), H, H₂ | DFT | The energy barrier for C-O β-scission in DF is very high (107 kcal/mol), while bimolecular reactions with H or H₂ have significantly lower barriers, indicating their kinetic favorability. nih.gov |

| PCDD/F Formation on Surfaces | 2-Chlorophenol on CuO surface | Reaction Kinetic Model | Radical-radical surface reactions are the main channel for dichlorodibenzofuran (DCDF) formation, following a Langmuir-Hinshelwood type mechanism. nih.gov |

| PCDD/F Formation on Silica (B1680970) | 2-Chlorophenol on neat SiO₂ | Experimental & Analytical | Neat silica surfaces can catalyze the formation of PCDFs (e.g., 4-MCDF, 4,6-DCDF) from chlorophenols at temperatures of 350-400 °C, even without transition metals. nih.gov |

| OCDD Dechlorination | Octachlorodibenzo-p-dioxin (OCDD), H | DFT (B3PW91) | Dechlorination reactions have low activation energies (~5-9 kcal/mol). The formation of a σ-complex intermediate via hydrogen addition is a key step, particularly at lower temperatures. researchgate.net |

These theoretical studies, while not directly mapping the formation of 1,4,6,8-TCDF, collectively demonstrate that DFT is a critical tool for dissecting the complex reaction networks leading to PCDF formation. By calculating the energetics of various potential pathways, DFT helps to identify the most likely mechanisms and precursor relationships under different conditions, providing a molecular-level understanding of the genesis of these compounds.

Environmental Fate and Transformation Processes of 1,4,6,8 Tetrachlorodibenzofuran

Persistence and Environmental Stability

1,4,6,8-Tetrachlorodibenzofuran, a member of the polychlorinated dibenzofurans (PCDFs) family, is recognized for its persistence in the environment. nih.govnih.gov These compounds are not intentionally produced but are formed as undesirable byproducts in various industrial processes, including the manufacturing of pesticides and herbicides, and during municipal waste incineration. nih.gov Their chemical structure contributes to their stability and resistance to degradation under typical environmental conditions. nih.govwikipedia.org

This compound exhibits significant resistance to both hydrolysis and microbial degradation in natural settings. nih.govepa.gov Polychlorinated dibenzofurans, in general, have low water solubility and a tendency to adsorb to soil and sediment particles, which limits their availability for microbial attack. researchgate.netdcceew.gov.au While some microorganisms have demonstrated the ability to degrade lower chlorinated dioxins and furans, the process is often slow and requires specific conditions. nih.gov Studies have shown that highly chlorinated congeners are particularly resistant to microbial breakdown. epa.gov The structural stability of the dibenzofuran (B1670420) core, coupled with the presence of chlorine atoms, makes enzymatic attack difficult for many common soil and water microorganisms. nih.govwikipedia.org

Abiotic Degradation Mechanisms

Abiotic processes, particularly those driven by light and atmospheric chemistry, play a role in the transformation of this compound in the environment. nih.govdtic.mil

Photolytic degradation, which involves the breakdown of a chemical by light, is a significant abiotic degradation pathway for chlorinated dibenzofurans. ias.ac.in This process can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photooxidation, where other light-absorbing molecules (sensitizers) in the environment facilitate the degradation. ias.ac.in The rate of photolysis is influenced by factors such as the presence of organic matter and the intensity of sunlight. For instance, the photolytic degradation of some PCDFs is significantly faster in natural waters containing sensitizers compared to distilled water. ias.ac.in Research on related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has shown that photolysis can lead to the removal of chlorine atoms, resulting in less chlorinated and potentially less toxic degradation products. nih.govmdpi.com

In the atmosphere, this compound can be degraded through oxidation by hydroxyl (OH) radicals. acs.orgharvard.edu OH radicals are highly reactive and are considered the primary "detergent" of the troposphere, initiating the breakdown of many organic pollutants. harvard.edu The rate of this reaction is dependent on the concentration of both the PCDF and the OH radicals. acs.orgcopernicus.org Theoretical studies and laboratory experiments on related polychlorinated dibenzo-p-dioxins and dibenzofurans have been conducted to estimate the atmospheric lifetimes of these compounds with respect to OH radical reactions. acs.orgdntb.gov.uaacs.org The position of the chlorine atoms on the dibenzofuran structure influences the rate of OH radical attack. acs.org

Biotransformation and Biodegradation Pathways

While generally resistant, this compound can be transformed by certain microorganisms through specific enzymatic pathways. acs.orgresearchgate.netresearchgate.net

Under aerobic conditions, some bacteria are capable of dechlorinating chlorinated dibenzofurans. researchgate.netresearchgate.net This process often involves dioxygenase enzymes that can attack the aromatic rings of the molecule, leading to the removal of chlorine atoms. nih.govnih.gov For example, studies on bacteria like Sphingomonas wittichii RW1 have shown the ability to transform certain chlorinated dioxins and furans. researchgate.net The initial step in this degradation pathway is often the angular dioxygenation, which introduces two hydroxyl groups onto the aromatic ring adjacent to the ether bridge. nih.govuth.gr This initial attack can lead to the formation of chlorinated catechols, which can be further metabolized. researchgate.net The efficiency of aerobic dechlorination is highly dependent on the specific bacterial strain and the pattern of chlorine substitution on the dibenzofuran molecule. nih.govnih.gov

Anaerobic Reductive Dechlorination (e.g., by Specific Microbial Strains)

Under anaerobic conditions, such as those found in submerged sediments and certain soil layers, one of the key transformation processes for chlorinated aromatic compounds is reductive dechlorination. This process involves the removal of chlorine atoms, which can lead to less toxic products.

Research on the closely related isomer, 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF), has shown that anaerobic microbial communities in contaminated sediments are capable of its dechlorination. epa.govnih.gov In these studies, the primary dechlorination pathway involved the removal of a lateral chlorine atom to form 1,3,4-trichlorodibenzofuran, which was further dechlorinated to 1,3-dichlorodibenzofuran. epa.gov This process is significant because the removal of lateral chlorines (at positions 2, 3, 7, and 8) can decrease the toxicity of the compound. epa.gov

The effectiveness of this microbial process is influenced by environmental factors such as temperature and the presence of co-amendments. For instance, the rate of 1,2,3,4-TeCDF dechlorination has been observed to increase with rising temperatures. nih.gov Furthermore, the addition of certain halogenated aromatic compounds, like 1,2,3,4-tetrachlorobenzene, can enhance the dechlorination of both TeCDD and TeCDF in estuarine sediments. nih.govresearchgate.net

Specific microbial strains, such as those from the Dehalococcoides genus, are known to be responsible for the reductive dechlorination of various chlorinated compounds, including polychlorinated ethenes. researchgate.netnih.gov While direct evidence for the dechlorination of this compound by Dehalococcoides is not available, these organisms are key players in the anaerobic dehalogenation of many persistent organic pollutants. researchgate.net

Table 1: Factors Influencing Anaerobic Reductive Dechlorination of Tetrachlorodibenzofurans

| Factor | Observation for Related Compounds (e.g., 1,2,3,4-TeCDF) | Potential Implication for this compound |

| Temperature | Dechlorination rate increases with temperature. nih.gov | Slower degradation in colder environments. |

| Co-amendments | Enhanced dechlorination with certain halogenated compounds. nih.govresearchgate.net | Presence of other pollutants could influence transformation rates. |

| Microbial Population | Activity linked to indigenous microbial communities, including Dehalococcoides. epa.govnih.govresearchgate.net | The presence of specific dehalogenating bacteria is crucial for transformation. |

Microbial Metabolism and Detoxification Processes

In addition to anaerobic dechlorination, other microbial metabolic pathways contribute to the transformation and detoxification of chlorinated dibenzofurans, primarily under aerobic conditions.

Bacteria from the genera Pseudomonas and Sphingomonas have been identified as capable of degrading various chlorinated dibenzofurans and dibenzo-p-dioxins. asm.orgnih.govoup.com These bacteria often employ dioxygenase enzymes to initiate the breakdown of the aromatic rings. asm.orgnih.gov For instance, studies on the degradation of monochlorinated and dichlorinated dibenzofurans by Sphingomonas sp. strain RW1 showed that the initial attack could occur on either the chlorinated or non-chlorinated ring, leading to the formation of corresponding catechols and salicylates. nih.gov

The metabolism of these compounds can sometimes serve as a source of carbon and energy for the microorganisms. Pseudomonas veronii PH-03, for example, has been shown to grow on dibenzo-p-dioxin (B167043) and some of its chlorinated derivatives. researchgate.net However, the degradation of more highly chlorinated congeners is often a co-metabolic process, where the microbe does not derive energy from the transformation.

Another important enzyme system involved in the detoxification of such compounds is the cytochrome P450 monooxygenase system. frontiersin.orgbeyondpesticides.org These enzymes are known to be induced by exposure to dioxin-like compounds and play a role in their metabolism in various organisms. nih.gov The metabolic process generally involves the hydroxylation of the compound, increasing its water solubility and facilitating its excretion from the organism.

While specific metabolic pathways for this compound have not been detailed, it is expected to be susceptible to similar microbial degradation processes, with the rate and extent of transformation depending on the specific microbial populations present and the environmental conditions.

Sorption and Transport Dynamics in Environmental Media

The movement and distribution of this compound in the environment are largely governed by its strong tendency to sorb to solid phases and its resistance to being transported over long distances in the dissolved phase.

Adsorption to Soil Organic Matter and Sediments

Due to its hydrophobic nature and low aqueous solubility, this compound is expected to have a high affinity for organic matter in soil and sediments. usda.govnih.gov Studies on other TCDD isomers have consistently shown a strong correlation between the extent of sorption and the organic matter content of the soil. usda.gov Soils with higher organic matter content exhibit a greater capacity to bind these compounds. usda.gov

The sorption process is a key factor in the environmental persistence of these compounds. Once sorbed to soil or sediment particles, they are less available for biological uptake and degradation, and their mobility is significantly reduced. nih.gov Research on 1,4,7,8-TCDD has also indicated that the amount of the compound sorbed is directly related to the soil's surface area. osti.gov

Table 2: Soil Properties Influencing Sorption of Tetrachlorinated Dioxins and Dibenzofurans

| Soil Property | Influence on Sorption | Reference for Related Compounds |

| Organic Matter Content | Strong positive correlation; higher content leads to greater sorption. | usda.gov |

| Surface Area | Direct relationship; larger surface area allows for more sorption. | osti.gov |

| Clay Content | Contributes to sorption, though generally less significant than organic matter for hydrophobic compounds. | osti.gov |

Desorption Kinetics and Bioavailability Implications

The process of desorption, the release of a sorbed chemical from a solid matrix, is often slow and incomplete for compounds like tetrachlorodibenzofurans. This slow desorption rate contributes to their long-term persistence in soil and sediment.

The kinetics of sorption for the related 1,4,7,8-TCDD have been shown to be rapid in the initial phase, with a significant portion of the compound quickly moving from the aqueous phase to the soil. osti.gov However, reaching a true equilibrium can take a considerable amount of time, especially in soils with high organic matter content. usda.gov

The strong sorption and slow desorption have significant implications for the bioavailability of these compounds. Bioavailability, in this context, refers to the fraction of the total amount of a chemical in the soil or sediment that is available for uptake by organisms. Because a large fraction of this compound is expected to be tightly bound to soil and sediment particles, its bioavailability is likely to be low. nih.gov This reduced bioavailability can, in turn, limit the extent of biodegradation and the potential for toxic effects on organisms. nih.gov

Volatilization from Water and Soil Surfaces

Volatilization from soil surfaces can also occur, particularly under warm conditions, and may be a removal mechanism. epa.gov However, due to the strong sorption of these compounds to soil particles, this process is generally slow. The low vapor pressure of these compounds further limits their tendency to volatilize.

Environmental Fate Modeling and Prediction

Predicting the environmental fate and transport of chemicals like this compound is essential for risk assessment and management. This is typically achieved through the use of multimedia environmental fate models.

These models, such as the CalTOX model, use the physicochemical properties of a compound, along with characteristics of the environment, to simulate its distribution and transformation in different environmental compartments (air, water, soil, sediment, and biota). ca.gov Key input parameters for these models include the octanol-water partition coefficient (Kow), vapor pressure, water solubility, and degradation half-lives in various media. ca.gov

For hydrophobic compounds like tetrachlorodibenzofurans, the organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter that describes the compound's tendency to sorb to organic matter in soil and sediment. nih.gov Quantitative structure-activity relationship (QSAR) models are often used to estimate these and other physicochemical properties when experimental data are unavailable. ca.gov

Hydrodynamic and Kinetic Models for Aquatic Systems

Detailed hydrodynamic and kinetic models specifically calibrated for this compound are not extensively documented in scientific literature. However, the transport and fate of this compound in aquatic environments are typically assessed using general-purpose multimedia environmental models that are applicable to the entire class of PCDD/Fs. These models simulate the movement and transformation of chemicals in a system comprising water, sediment, and biota.

Hydrodynamic models are crucial for understanding the physical transport of contaminants within a water body. mdpi.commaryland.gov They simulate water circulation patterns, driven by factors such as inflows, outflows, wind, and density differences. For a compound like 1,4,6,8-TCDF, which has very low water solubility and a high affinity for particulate matter, hydrodynamic modeling is key to predicting its distribution. Due to its hydrophobicity, most of the 1,4,6,8-TCDF in an aquatic system is expected to be adsorbed onto suspended solids and bed sediments. frontiersin.org Therefore, hydrodynamic models are often coupled with sediment transport models to predict the movement and deposition of contaminated particles.

Kinetic models describe the rates of various transformation and transfer processes. For PCDFs in aquatic systems, key kinetic processes include:

Adsorption/Desorption: The partitioning of the chemical between the dissolved phase in water and the solid phase (suspended particles and sediment). This is a rapid, reversible process often described by an equilibrium partition coefficient (Kd).

Volatilization: The transfer from the water surface to the atmosphere.

Photolysis: Degradation by sunlight, which primarily affects the chemical in the upper layers of the water column.

Biodegradation: Breakdown by microorganisms, which is generally a very slow process for highly chlorinated compounds like TCDFs.

Burial: The process where contaminated sediment is covered by new, cleaner layers of sediment, effectively removing the contaminant from the biologically active zone.

Multi-compartment models, such as the CE-QUAL-W2 model or various fugacity-based models, integrate hydrodynamics and kinetics to provide a comprehensive picture of a contaminant's fate. mdpi.com These models divide the aquatic environment into interconnected boxes or segments (e.g., water column, sediment layers) and solve mass balance equations for each.

The table below illustrates the types of parameters required for modeling the fate of hydrophobic compounds like 1,4,6,8-TCDF in aquatic systems.

| Parameter Category | Specific Parameter | Description | Relevance to 1,4,6,8-TCDF Modeling |

| Hydrodynamic Inputs | Water Flow Rate | The volume of water moving through the system over time. | Determines advective transport and dilution. |

| Current Velocity | The speed and direction of water movement. | Governs the transport of both dissolved and particle-bound contaminants. | |

| Sedimentation Rate | The rate at which suspended particles settle to the bottom. | A key removal mechanism for hydrophobic compounds that adsorb to particles. | |

| Resuspension Rate | The rate at which bottom sediments are stirred up into the water column. | Can re-introduce buried contaminants into the water column. | |

| Kinetic Parameters | Partition Coefficient (Koc) | The ratio of the chemical's concentration in organic carbon to its concentration in water. | High Koc indicates strong binding to sediment and suspended organic matter. |

| Biodegradation Half-life | The time required for half of the chemical to be broken down by microorganisms. | Generally very long for PCDFs, indicating high persistence. | |

| Photolysis Rate Constant | The rate of degradation due to light exposure. | Affects the persistence of the compound in the sunlit surface waters (photic zone). | |

| Volatilization Rate | The rate of transfer from water to air. | Influences the distribution between aquatic and atmospheric compartments. |

Vapor Phase Transport Models in Soil Columns

The transport of 1,4,6,8-TCDF in soil is complex, involving partitioning between solid, liquid (pore water), and gas (soil air) phases. Vapor phase transport is particularly relevant for the potential migration of the contaminant from subsurface soil to the surface or into buildings (vapor intrusion). While specific models for 1,4,6,8-TCDF are scarce, its behavior can be predicted using established models for volatile and semi-volatile organic compounds in porous media, such as those described in studies on other soil contaminants. loureirotreatability.com

Models like VLEACH or VS2DI simulate the vertical movement of contaminants through the vadose zone (the unsaturated soil layer above the groundwater table). loureirotreatability.com These models account for several key processes that govern vapor phase transport:

Volatilization: The process by which the chemical partitions from the soil particles and pore water into the soil air. This is governed by the chemical's vapor pressure and Henry's Law constant.

Vapor Phase Diffusion: The movement of the chemical in the gas phase through the air-filled pores of the soil. This movement is driven by a concentration gradient, moving from areas of higher concentration to lower concentration.

Advection: The bulk movement of soil gas, which can be driven by pressure gradients caused by changes in atmospheric pressure or wind.

Sorption: The binding of the chemical to soil organic matter and mineral surfaces, which retards its movement. PCDFs, being hydrophobic, exhibit strong sorption to soil organic carbon. researchgate.net

Degradation: Biotic and abiotic breakdown processes in the soil, which are typically very slow for PCDFs. acs.org

Simulations using dynamic soil-vegetation models have shown that for PCDFs, processes like volatilization and degradation are significant loss pathways from soil over long time scales. acs.org A one-dimensional finite-difference model would typically be used to solve the governing transport equations, calculating the flux of the contaminant over time and depth.

The table below outlines the key parameters used in vapor phase transport models for soil contaminants like 1,4,6,8-TCDF.

| Parameter Category | Specific Parameter | Description | Relevance to 1,4,6,8-TCDF Modeling |

| Chemical Properties | Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | A primary driver of volatilization into soil air. |

| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water at equilibrium. | Determines partitioning between soil pore water and soil air. | |

| Soil-Water Partition Coeff. (Kd) | The ratio of the chemical's concentration in soil solids to its concentration in pore water. | High Kd indicates strong binding and retardation of movement. | |

| Soil Properties | Soil Porosity | The volume of void space in the soil that can be filled with air or water. | Affects the pathways available for vapor diffusion. |

| Water Content/Saturation | The amount of water filling the pore space. | Reduces the air-filled porosity, hindering vapor diffusion but facilitating dissolved-phase transport. | |

| Organic Carbon Content | The fraction of organic carbon in the soil. | A key factor for sorption; higher content leads to greater retardation. | |

| Bulk Density | The mass of dry soil per unit volume. | Used in calculating the total mass of contaminant sorbed to the soil. | |

| Transport Parameters | Diffusion Coefficient in Air (Dair) | A measure of how quickly a substance diffuses through the air. | A fundamental parameter for calculating diffusive flux in soil pores. |

Ecotoxicological Mechanisms of Action of 1,4,6,8 Tetrachlorodibenzofuran and Dioxin Like Compounds Environmental Context

Aryl Hydrocarbon Receptor (AhR) Pathway Activation in Non-Human Biota

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of a variety of environmental contaminants, including 1,4,6,8-tetrachlorodibenzofuran and other dioxin-like compounds. nih.govnih.gov This receptor is highly conserved across a wide range of animal species, from fish to birds and mammals, highlighting its fundamental biological importance. nih.govnih.gov In its inactive state, the AhR resides in the cytoplasm of the cell, bound to a complex of chaperone proteins. wikipedia.orgmdpi.com

Upon exposure to a ligand such as this compound, the compound binds to the AhR, causing a conformational change in the receptor protein. wikipedia.org This binding event leads to the dissociation of the chaperone proteins and the translocation of the ligand-AhR complex into the nucleus of the cell. nih.govwikipedia.org

Once in the nucleus, the activated AhR complex functions as a transcription factor, meaning it can bind to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs). nih.govmdpi.com This binding initiates the transcription of a battery of target genes, leading to either an increase or decrease in their expression. wikipedia.org The altered expression of these genes is the underlying cause of the diverse toxic and biological effects observed in organisms exposed to dioxin-like compounds. nih.gov

It is important to note that the AhR can also interact with other transcription factors and signaling pathways, leading to a complex and multifaceted response to ligand activation. nih.govnih.gov This "crosstalk" between the AhR pathway and other cellular signaling networks contributes to the wide range of species- and tissue-specific responses to dioxin-like compounds. nih.gov

A critical partner for the AhR in mediating its transcriptional activity is the AhR Nuclear Translocator (ARNT) protein. researchgate.netehu.eus After the ligand-activated AhR translocates to the nucleus, it forms a heterodimer with ARNT, a process that is essential for the complex to bind to DNA with high affinity. wikipedia.orgmdpi.com

The AhR/ARNT heterodimer is the functional unit that recognizes and binds to DREs in the regulatory regions of target genes. mdpi.com This binding event then recruits other proteins necessary for the initiation of gene transcription, ultimately leading to the production of messenger RNA (mRNA) and the synthesis of new proteins. nih.gov The co-expression of both AhR and ARNT is crucial for the cellular response to dioxin-like compounds. researchgate.netehu.eus Studies have shown that the expression of both AhR and ARNT can be developmentally regulated in various tissues, suggesting a role for this pathway in normal development as well as in mediating toxicity. researchgate.netehu.eus

| Key Component | Function in AhR Pathway |

| Aryl Hydrocarbon Receptor (AhR) | A ligand-activated transcription factor that binds to dioxin-like compounds. nih.govnih.gov |

| Ligand (e.g., this compound) | Binds to and activates the AhR. |

| AhR Nuclear Translocator (ARNT) | Dimerizes with the activated AhR in the nucleus, forming a functional DNA-binding complex. researchgate.netehu.eus |

| Dioxin-Responsive Element (DRE) | Specific DNA sequence to which the AhR/ARNT complex binds to regulate gene expression. mdpi.com |

Cellular and Molecular Responses in Model Organisms and Environmental Species

The activation of the AhR pathway by this compound and other dioxin-like compounds triggers a range of cellular and molecular responses in various organisms. These responses have been studied in a variety of model organisms, including fish, birds, and rodents, as well as in wildlife populations exposed to these contaminants in their natural environment. researchgate.netnih.govnih.gov

One of the most well-characterized responses to AhR activation is the induction of a family of enzymes known as cytochrome P450s (CYPs). youtube.comevotec.com Specifically, the CYP1A subfamily, including CYP1A1 and CYP1A2, is strongly induced by dioxin-like compounds in a wide range of species. wikipedia.orgdeepdyve.comnih.gov

The induction of CYP1A enzymes is a direct consequence of the AhR/ARNT complex binding to DREs in the regulatory regions of the CYP1A genes. wikipedia.org This leads to increased transcription of these genes and the subsequent synthesis of CYP1A proteins. The measurement of CYP1A enzyme activity, such as ethoxyresorufin-O-deethylase (EROD) activity, is often used as a sensitive biomarker of exposure to dioxin-like compounds in environmental monitoring studies. deepdyve.com While the induction of CYP enzymes is a key part of the body's detoxification system, their prolonged and excessive activation by persistent compounds like this compound can lead to adverse effects. wikipedia.org

| Organism | Compound | Observed Effect |

| Avian Species (Chicken, Pheasant, Quail) | 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | Induction of EROD activity and CYP1A4/CYP1A5 mRNA expression. deepdyve.com |

| Rat Hepatoma Cells (Hepa1c1c7) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | Induction of CYP1A1. nih.gov |

| Pig | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Activation of CYP1A1, CYP1A2, and CYP1B1. nih.gov |

Exposure to dioxin-like compounds can lead to a state of oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these harmful molecules. nih.govresearchgate.net ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. mdpi.com

One mechanism by which dioxin-like compounds induce oxidative stress is through the induction of CYP1A enzymes. nih.govnih.gov The increased activity of these enzymes can lead to the "leaking" of ROS as a byproduct of their metabolic activity. nih.gov This has been observed in various cell types, including hepatocytes. nih.gov In adipocytes (fat cells), increased oxidative stress can disrupt normal cellular function, including energy balance and adipokine secretion. nih.gov Studies have shown that exposure to certain environmental chemicals can increase ROS production in adipocyte progenitor cells, potentially contributing to adipogenesis (the formation of fat cells). biorxiv.org

The AhR pathway does not operate in isolation and can interfere with a variety of endogenous signaling pathways, including those regulated by hormones. nih.gov For example, there is evidence that dioxin-like compounds can disrupt the insulin (B600854) signaling pathway, which is critical for maintaining glucose homeostasis. nih.gov

Exposure to these compounds has been associated with an increased risk of type 2 diabetes in human populations. nih.gov In animal models, exposure to dioxin has been shown to impair metabolic adaptability to a high-fat diet and alter the expression of genes involved in insulin-dependent pathways in the liver and pancreatic islets. nih.gov This interference can be sex-dependent, with females sometimes showing greater sensitivity to these effects. nih.gov The disruption of these critical signaling pathways can have far-reaching consequences for the health of an organism.

Mechanisms Underlying Developmental and Reproductive Effects in Aquatic and Terrestrial Wildlife

Specific research detailing the mechanisms of developmental and reproductive toxicity for this compound in aquatic and terrestrial wildlife is not available in the reviewed scientific literature.

Malformations and Morphological Changes (e.g., in Zebrafish)

There are no specific studies on the induction of malformations or morphological changes in zebrafish or other wildlife as a direct result of exposure to this compound.

Impact on Immune and Endocrine Systems in Environmental Contexts

The specific impacts of this compound on the immune and endocrine systems of wildlife have not been individually characterized in the available scientific research.

Advanced Analytical Methodologies for Quantification of 1,4,6,8 Tetrachlorodibenzofuran and Pcdfs

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,4,6,8-Tetrachlorodibenzofuran and other PCDFs is the effective extraction of these compounds from the sample matrix and the removal of interfering substances. nih.gov The choice of extraction and cleanup techniques is paramount to achieving the low detection limits required for these toxic compounds. nih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. nih.gov By maintaining the solvent in a liquid state under these conditions, its solubility increases, while surface tension and viscosity decrease, leading to faster and more exhaustive extractions with reduced solvent consumption compared to traditional methods like Soxhlet extraction. nih.govnih.gov

PLE has been successfully applied to the extraction of PCDDs/PCDFs from various matrices, including food, feed, and environmental samples. nih.govresearchgate.netresearchgate.net A significant advantage of PLE is the ability to incorporate cleanup steps directly within the extraction cell, a technique known as selective PLE (S-PLE). nih.govresearchgate.net This is achieved by packing the extraction cell with adsorbents like sulfuric acid-impregnated silica (B1680970), which can oxidize and remove co-extracted lipids, a major interference in fatty samples. nih.govresearchgate.net

Interactive Table: Key Parameters in Pressurized Liquid Extraction for PCDFs

| Parameter | Description | Typical Values/Conditions for PCDF Analysis |

| Solvent | The choice of solvent is crucial for efficient extraction. | n-Heptane, Hexane, Dichloromethane, Toluene, or mixtures thereof. researchgate.net |

| Temperature | Higher temperatures increase extraction efficiency. | 100°C - 150°C. researchgate.netmdpi.com |

| Pressure | Maintained to keep the solvent in a liquid state. | 10.34 MPa (1500 psi). mdpi.com |

| Extraction Cycles | Multiple cycles can improve recovery. | 1-3 cycles. researchgate.netmdpi.com |

| Static Time | The time the sample is exposed to the hot, pressurized solvent. | 5-10 minutes per cycle. researchgate.netmdpi.com |

| In-cell Adsorbents | For selective PLE to remove interferences. | Sulfuric acid-impregnated silica, Florisil, Alumina, Carbopack. researchgate.netresearchgate.net |

Traditional solvent extraction methods remain relevant, often followed by extensive cleanup procedures to isolate the target PCDFs from a multitude of interfering compounds. nih.gov The complexity of the sample matrix dictates the number and type of cleanup steps required. nih.gov

Acid-Treated Silica Gel is a common and effective tool for the cleanup of PCDF extracts. nih.govnih.govresearchgate.net It is particularly useful for removing lipids and other oxidizable organic matter from the sample extract. sigmaaldrich.com The extract is passed through a column packed with silica gel that has been impregnated with concentrated sulfuric acid. This treatment effectively destroys many interfering compounds, while the non-polar PCDFs pass through. nih.gov

Florisil , a magnesium silicate (B1173343) adsorbent, is another widely used material for the cleanup of PCDF extracts. georgia.govepa.gov It is employed in column chromatography to separate PCDFs from other chlorinated compounds, such as polychlorinated biphenyls (PCBs). sigmaaldrich.com By using solvents of varying polarity to elute the column, different fractions containing specific groups of compounds can be collected. georgia.govepa.gov For instance, a less polar solvent might elute PCBs, while a more polar solvent is used to collect the PCDD/F fraction. sigmaaldrich.com Multi-layer silica gel columns, sometimes combined with Florisil, offer a comprehensive cleanup approach, where different layers of treated silica remove various types of interferences. nih.govsigmaaldrich.com

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is universally recognized as the "gold standard" for the analysis of PCDDs and PCDFs, including this compound. nih.govwaters.com This powerful technique offers the high sensitivity and selectivity necessary to detect and quantify these compounds at the extremely low levels (parts-per-trillion or even parts-per-quadrillion) at which they are of concern. nih.govwaters.com

The gas chromatograph separates the different PCDF congeners based on their boiling points and interaction with the stationary phase of the GC column. windows.net The separated compounds then enter the high-resolution mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio with high precision. This high resolution allows for the differentiation of PCDFs from other compounds that may have the same nominal mass but a slightly different exact mass. nih.gov

Isotope dilution is a robust quantification technique used in HRGC/HRMS analysis of PCDFs that corrects for the loss of analytes during sample preparation and analysis. nih.govnih.govosti.gov In this method, a known amount of an isotopically labeled analog of the target analyte (e.g., 13C-labeled this compound) is added to the sample before extraction. nih.govca.gov These labeled internal standards behave chemically and physically almost identically to their native counterparts. osti.gov

The vast amount of data generated by HRGC/HRMS systems necessitates the use of sophisticated software for data acquisition, processing, and quantification. waters.com Modern data analysis software packages are designed to automate many of the complex tasks involved in PCDF analysis. waters.com These applications can identify and integrate chromatographic peaks, perform deconvolution of overlapping peaks, and calculate concentrations based on the isotope dilution method. waters.comwaters.com They also offer features for reviewing the quality of the data, such as checking for correct isotope ratios and retention times, which is crucial for ensuring the reliability of the results. waters.com Several instrument manufacturers provide specialized software, such as QuanLynx and Chromeleon, tailored for dioxin and furan (B31954) analysis. waters.comthermofisher.com

Method Validation and Quality Assurance/Quality Control (QA/QC) Protocols

Given the regulatory significance of PCDF data, stringent method validation and ongoing quality assurance/quality control (QA/QC) are essential components of the analytical process. epa.govepa.gov These protocols are designed to ensure that the analytical data are reliable, reproducible, and legally defensible. nih.gov

Method validation demonstrates that an analytical method is suitable for its intended purpose. nih.gov This involves evaluating parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. epa.gov

Precision: The degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation. epa.gov

Method Detection Limit (MDL): The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov

QA/QC protocols involve a set of routine procedures implemented to monitor the performance of the analytical system and ensure the quality of the data. ct.govucdavis.edu Key QA/QC measures in PCDF analysis include:

Method Blanks: A sample free of the analytes of interest that is carried through all stages of the sample preparation and analysis to check for contamination. epa.gov

Laboratory Control Samples (LCS) or Ongoing Precision and Recovery (OPR): A clean sample spiked with a known amount of the analytes, used to monitor the accuracy and precision of the analytical method. epa.gov

Internal Standard Recoveries: Monitoring the recovery of the isotopically labeled internal standards to ensure the efficiency of the extraction and cleanup process. ca.gov

Calibration Verification: Regularly analyzing calibration standards to ensure the stability of the instrument's response. epa.gov

Interactive Table: Common QA/QC Samples in PCDF Analysis

| QA/QC Sample | Purpose | Frequency | Acceptance Criteria |

| Method Blank | To assess laboratory contamination. | One per analytical batch. | Below a specified limit (e.g., MDL). epa.gov |

| Laboratory Control Sample (LCS) | To monitor method performance (accuracy and precision). | One per analytical batch. | Recovery within established control limits (e.g., 70-130%). epa.gov |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To assess matrix effects on accuracy and precision. | Typically one per 20 samples. | Recovery and relative percent difference (RPD) within control limits. |

| Certified Reference Material (CRM) | To assess accuracy for a specific matrix. | As available and required. | Measured value within the certified range. |

Linearity, Selectivity, Limit of Detection (LOD), Limit of Quantification (LOQ)

The validation of an analytical method ensures its reliability for its intended purpose. Key parameters in this validation are linearity, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity establishes the concentration range over which the analytical instrument's response is directly proportional to the concentration of the analyte. For PCDFs, this is typically determined by creating a calibration curve with a series of standards of known concentrations. A good linearity is indicated by a high coefficient of determination (R²), often greater than 0.99. researchgate.net

Selectivity is the method's ability to differentiate and quantify the target analyte in the presence of other, potentially interfering, compounds in the sample matrix. rsc.org In the analysis of this compound, high-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is often employed to achieve the necessary selectivity to separate it from other PCDF isomers. well-labs.comca.gov The use of specific capillary columns, such as DB-5 and SP-2331, is recommended for the isomer-specific analysis of PCDD/PCDFs. ca.gov

Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by the analytical method. tbzmed.ac.irLimit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tbzmed.ac.ir These values are critical as PCDFs are often present at very low concentrations in environmental samples. nih.gov There are various methods to calculate LOD and LOQ, including using the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. rsc.orgtbzmed.ac.ir For tetrachlorodibenzo-p-dioxin (TCDD), a related compound, method detection limits have been reported in the parts-per-quadrillion (pg/L) range. well-labs.com

The following table summarizes typical performance characteristics for the analysis of chlorinated dioxins and furans.

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.99 | Indicates a strong proportional relationship between concentration and instrument response over a defined range. researchgate.net |

| LOD | Analyte and matrix dependent, often in the low pg/L to µg/L range. | The lowest concentration at which the presence of the analyte can be detected. researchgate.netacs.org |

| LOQ | Analyte and matrix dependent, often in the low pg/L to µg/L range. | The lowest concentration that can be measured with a defined level of precision and accuracy. researchgate.netacs.org |

| Selectivity | High | Achieved through methods like HRGC/HRMS to distinguish specific isomers from a complex mixture. well-labs.comca.gov |

This table presents generalized data for PCDF analysis; specific values for this compound may vary based on the specific analytical method and matrix.

Analysis of Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are essential for the quality assurance and quality control of analytical measurements. nih.gov They are materials with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. sigmaaldrich.com In the analysis of this compound and other PCDFs, CRMs serve several critical functions:

Method Validation: CRMs are used to validate the accuracy of an analytical method. By analyzing a CRM and comparing the results to the certified values, a laboratory can demonstrate the reliability of its methodology. nih.gov

Ongoing Quality Control: Regular analysis of CRMs helps to monitor the performance of the analytical system over time and ensure the consistency of the data being generated. nemc.us

Inter-laboratory Comparisons: CRMs are used in proficiency testing schemes to compare the results from different laboratories, which helps to ensure comparability and consistency of data across different monitoring programs. nih.gov

CRMs for PCDF analysis are available in various matrices, such as sediment, fish tissue, and fly ash, to match the types of samples being analyzed. sigmaaldrich.comiaea.org These matrix CRMs are particularly valuable because they mimic the challenges of analyzing real-world samples, including potential interferences from the sample matrix. nih.gov

Alternative and Emerging Analytical Approaches

While HRGC/HRMS remains the gold standard for PCDF analysis, alternative and emerging approaches are continuously being developed to improve efficiency, reduce costs, or provide complementary information. nih.gov

Spectroscopic Analysis Software (e.g., IR, NMR)

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information about molecules. Modern software tools have significantly enhanced the power of these techniques for analytical purposes.

NMR Software: Programs like NMRium and those offered by ACD/Labs allow for the processing, analysis, and interpretation of 1D and 2D NMR spectra. nmrium.comacdlabs.com These tools can assist in structure verification and elucidation by predicting NMR spectra for a proposed structure and comparing it to the experimental data. acdlabs.com Software such as AnalysisAssign is designed for the analysis of biological NMR data and can handle multidimensional spectra. ccpn.ac.uk

IR Software: Software is available to analyze IR spectra, often integrated into comprehensive spectroscopy software packages like ChemSpectra. nih.gov These tools can help in identifying functional groups present in a molecule.

Integrated Platforms: Some software platforms can handle data from various analytical techniques (NMR, MS, IR, etc.) in a single interface, facilitating a more holistic analysis of a compound. acdlabs.comnih.gov

| Software Example | Spectroscopic Technique | Key Features |

| NMRium | NMR | Web-based, processes 1D and 2D NMR spectra, peak picking, and assignment. nmrium.com |

| ACD/Labs NMR Software | NMR | Structure verification, prediction, and computer-assisted structure elucidation (CASE). acdlabs.com |

| AnalysisAssign | NMR | Handles up to 8D spectra, spectrum overlays, and strip plots for biological NMR data. ccpn.ac.uk |

| ChemSpectra | IR, MS, NMR | Web-based editor for visualizing and analyzing various types of spectroscopic data. nih.gov |

Statistical Analysis Software for Large Datasets

The analysis of this compound and other PCDFs often involves generating large datasets, for example, in long-term environmental monitoring programs. Statistical analysis software is essential for managing, analyzing, and interpreting this data.

These software packages provide a wide range of statistical tools for tasks such as:

Data Management: Cleaning, reshaping, and managing large and complex datasets. stata.com

Statistical Modeling: Performing regression analysis, time-series analysis, and other statistical tests to identify trends and relationships in the data. stata.comnumberanalytics.com

Data Visualization: Creating graphs and charts to visually represent the data and facilitate interpretation. numberanalytics.com

Reproducibility: Many software tools allow for scripting and automation of analyses, which ensures that the results are reproducible. stata.comnumberanalytics.com

| Software Example | Key Features | Application in PCDF Analysis |

| Stata | Comprehensive suite for data management, statistical analysis, and visualization. stata.comnumberanalytics.com | Analysis of monitoring data to identify trends in PCDF concentrations over time or across different locations. |

| SAS (Statistical Analysis System) | Advanced analytics and business intelligence, strong in data management and time-series analysis. numberanalytics.comjulius.ai | Used in corporate and research environments for complex statistical analysis of environmental data. |

| SPSS (Statistical Package for the Social Sciences) | User-friendly interface with a wide range of statistical tests. numberanalytics.comjulius.ai | Analysis of data from studies on the environmental distribution of PCDFs. |

| Python (with libraries like Pandas, NumPy, SciPy) | A versatile programming language with powerful libraries for data manipulation, numerical computation, and statistical analysis. numberanalytics.com | Custom analysis workflows for large and complex PCDF datasets. |

| GNU PSPP | A free and open-source alternative to SPSS with similar functionalities. goodfirms.co | Cost-effective statistical analysis for academic or research institutions. |

Environmental Remediation and Management Technologies for 1,4,6,8 Tetrachlorodibenzofuran Contamination

Thermal Treatment Technologies

Thermal treatment methods utilize heat to either destroy or separate contaminants from the affected medium. frtr.gov These are among the most established and effective techniques for treating PCDF-contaminated materials. clu-in.org

Incineration is a high-temperature thermal process that destroys 1,4,6,8-TCDF through combustion. frtr.gov Operating at temperatures typically between 870°C and 1,200°C, incineration systems are designed to volatilize and combust halogenated organic compounds. frtr.govprinceton.edu This method is considered highly effective for the destruction of PCDFs, with studies showing that temperatures above 1,200°C can achieve destruction and removal efficiencies (DRE) exceeding 99.9999%. clu-in.orgprinceton.edu

The process reduces organic materials to carbon dioxide and water vapor, while other elements like chlorine are managed by air pollution control equipment. princeton.edu However, a critical consideration is the potential for the formation of products of incomplete combustion (PICs) if the incinerator is not operated correctly. nih.gov Inefficient combustion or the presence of cool zones (200-600°C) can lead to the reformation of PCDF congeners or other toxic by-products. nih.gov

Table 1: Key Operating Parameters for Incineration of PCDF-Contaminated Materials

| Parameter | Typical Range | Purpose | Citation |

| Operating Temperature | 870°C - 1,200°C | Volatilization and combustion of halogenated organic compounds. | frtr.gov |

| High-Efficiency Temperature | > 1,200°C | Ensures complete breakdown of dioxins and furans. | princeton.edu |

| Destruction & Removal Efficiency (DRE) | > 99.9999% | The percentage of contaminant destroyed or removed. | princeton.edu |

This table presents typical operational data for the incineration of PCDF-contaminated materials, which is applicable to 1,4,6,8-TCDF.

Thermal desorption is a physical separation process that uses lower temperatures than incineration, generally ranging from 90°C to 560°C, to volatilize contaminants from a solid matrix like soil. frtr.govgeoengineer.org The process does not destroy the contaminants but separates them, after which the volatilized compounds are treated in a secondary gas treatment system, which may involve high-temperature oxidation. frtr.govgeoengineer.org

This technology is categorized into two types based on operating temperature:

Low-Temperature Thermal Desorption (LTTD): Heats soil to between 90°C and 320°C. frtr.gov

High-Temperature Thermal Desorption (HTTD): Operates between 320°C and 560°C and is necessary for less volatile compounds like PCDFs. frtr.gov

A pilot project at the Biên Hòa Airbase successfully demonstrated that heating dioxin-contaminated soil to a target temperature of 335°C could achieve a pollutant removal rate of 99%, with subsequent destruction of the vaporized dioxins in a thermal oxidizer at 1,100°C. tuiasi.ro The effectiveness of thermal desorption can be influenced by soil properties such as moisture content and the presence of catalysts. geoengineer.orgnih.gov For instance, the presence of copper dichloride has been shown to enhance the removal and destruction of similar chlorinated compounds, though it can also catalyze the formation of PCDFs at lower temperatures (around 300°C). nih.gov

Chemical Remediation Approaches

Chemical remediation involves the use of chemical reactions to transform 1,4,6,8-TCDF into less toxic substances. researchgate.net These methods can often be applied in situ, reducing the need for excavation.

Basic Catalytic Decomposition (BCD) is a non-combustion technology that uses a reagent, often in combination with a catalyst, to strip chlorine atoms from the PCDF molecule. clu-in.org This process typically involves a mixture of a base, such as potassium hydroxide, with a hydrogen-donating solvent like polyethylene (B3416737) glycol (PEG). nih.gov Research has also shown that metals like copper can catalyze the dechlorination and hydrogenation of PCDDs and PCDFs at relatively low temperatures. osti.gov In one study, copper powder was found to effectively decompose octachlorodibenzofuran at temperatures as low as 102°C over several hours and achieved 99.99% decomposition within one minute at 300°C. osti.gov This suggests a potential pathway for the degradation of tetrachlorinated congeners like 1,4,6,8-TCDF.

Advanced Oxidation Processes (AOPs) are a suite of technologies characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.commostwiedzy.pl These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of persistent organic pollutants, including PCDFs. nih.govmdpi.com

Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light generates hydroxyl radicals. mostwiedzy.pl

Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide in the presence of iron salts (Fe²⁺/Fe³⁺) to produce hydroxyl radicals. The reaction is typically more effective in acidic conditions (pH 2-3). mdpi.com

Persulfate-based AOPs: Heat-activated or UV-activated persulfate (S₂O₈²⁻) generates sulfate (B86663) radicals (SO₄•⁻), which are also effective oxidants for chlorinated compounds. mdpi.comresearchgate.net

Studies on PCDFs have shown that the degradation rate in AOPs tends to decrease as the number of chlorine atoms on the molecule increases, which may be due to steric hindrance. researchgate.net While AOPs are effective, it is crucial to carefully select operating conditions to prevent the formation of other harmful by-products. nih.gov

Table 2: Comparison of Selected Advanced Oxidation Processes for PCDF Degradation

| AOP Technology | Primary Oxidant(s) | Typical Conditions | Notes | Citation |

| UV/H₂O₂ | •OH | UV irradiation, presence of H₂O₂ | Effective for a range of pollutants. | mostwiedzy.pl |

| Fenton Reaction | •OH | Acidic pH (2-3), Fe²⁺ catalyst, H₂O₂ | Favored in low pH environments. | mdpi.com |

| Heat-Activated Persulfate | SO₄•⁻ | Elevated temperature, S₂O₈²⁻ | Degradation kinetics can be affected by the degree of chlorination. | researchgate.net |

This table summarizes key features of AOPs relevant to the degradation of chlorinated aromatic compounds like 1,4,6,8-TCDF.

Biological Remediation (Bioremediation) Strategies

Bioremediation utilizes microorganisms like bacteria and fungi to break down contaminants. neptjournal.com This approach is considered a more environmentally sustainable and cost-effective alternative to physical and chemical methods. neptjournal.com The degradation of highly chlorinated compounds like 1,4,6,8-TCDF is challenging due to their recalcitrant nature. neptjournal.com

Microbial degradation of PCDFs can occur under both aerobic and anaerobic conditions:

Aerobic Degradation: Some bacteria, such as those from the genera Sphingomonas and Pseudomonas, can degrade lower-chlorinated PCDFs. nih.gov White-rot fungi also show potential for cometabolically degrading chlorinated dioxins and furans using extracellular enzymes. nih.gov

Anaerobic Degradation: For highly chlorinated congeners, anaerobic reductive dechlorination is a more favorable pathway. neptjournal.com This process involves the removal of chlorine atoms from the aromatic ring, often by halorespiring bacteria like Dehalococcoides. nih.gov Anaerobic processes can convert tetrachlorodibenzo-p-dioxins to lower chlorinated, more biodegradable congeners. nih.gov

For example, research on the biodegradation of the highly toxic 2,3,7,8-TCDD has identified a fungal strain, Penicillium sp. QI-1, capable of degrading 87.9% of the compound within 6 days under optimal laboratory conditions. nih.gov While specific studies on 1,4,6,8-TCDF are limited, the principles of microbial degradation of other tetrachlorinated isomers are considered relevant.

Microbial Degradation (e.g., Bioaugmentation, Biostimulation)

Microbial degradation is a promising bioremediation technique for soils contaminated with dioxin-like compounds. nih.gov This process relies on microorganisms, such as bacteria and fungi, that can use these contaminants as a source of carbon and energy or co-metabolize them in the presence of other substrates. dtic.mil The primary mechanisms involve either aerobic or anaerobic degradation pathways. nih.gov

Two main strategies are employed to enhance microbial degradation in contaminated soils:

Biostimulation : This approach involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target contaminants. wmich.eduresearchgate.net This is often achieved by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or electron donors, which may be limiting factors for microbial growth and metabolism. researchgate.netserdp-estcp.mil For instance, the addition of organic matter like autoclaved compost has been shown to decrease PCDF concentrations in polluted soil. uno.edu

Bioaugmentation : This strategy involves the introduction of non-native microorganisms with specific-degrading capabilities into the contaminated site. wmich.eduresearchgate.net This is particularly useful when the indigenous microbial population lacks the necessary catabolic genes for degrading the contaminants or when their population is too small. acticarb.group Strains such as Sphingomonas wittichii RW1 have demonstrated the ability to degrade PCDDs and are used in bioaugmentation efforts. uno.edu In one study, inoculating incinerator fly ash with this strain resulted in a 75.5% removal of toxic PCDDs after 15 days. uno.edu

The effectiveness of these strategies can be influenced by the specific congener, its concentration, soil characteristics, and the presence of co-contaminants. ca.gov Combining bioaugmentation and biostimulation can sometimes lead to more effective remediation than either strategy alone. epa.gov

Phytoremediation Potential

Phytoremediation is an emerging green technology that uses plants to remove, degrade, or contain environmental contaminants. wmich.edu For dioxin-like compounds, several mechanisms are involved, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation in the root zone by plant-root-associated microbes). researchgate.net

Research has shown that certain plant species have potential for the phytoremediation of PCDF-contaminated soils. nih.gov

Zucchini (Cucurbita pepo) : Studies have demonstrated that zucchini plants can take up and accumulate PCDFs from contaminated soil.

Grasses : Species like tall fescue (Festuca arundinacea) have been shown to significantly reduce the concentration of nearly all 17 toxic PCDF/PCDD congeners in soil. clu-in.org

Other Crops : Plants like cucumber and wheat have also shown promise in removing dioxins through mechanisms like root uptake and transpiration. nih.gov

The table below summarizes the phytoremediation potential of selected plant species for dioxin-like compounds.

| Plant Species | Common Name | Remediation Mechanism | Observed Efficiency | Reference |

| Cucurbita pepo | Zucchini | Phytoextraction | Uptake of various PCDF congeners demonstrated. | nih.gov |

| Festuca arundinacea | Tall Fescue | Rhizodegradation/Phytostabilization | Significant reduction of most PCDF/PCDD congeners. | clu-in.org |

| Cucumis sativus | Cucumber | Root Uptake, Transpiration | Shows promise for dioxin removal. | nih.gov |

| Triticum aestivum | Wheat | Root Uptake, Transpiration | Shows promise for dioxin removal. | nih.gov |

Anaerobic and Aerobic Bioremediation Pathways

The biodegradation of 1,4,6,8-TCDF can proceed through different pathways depending on the presence or absence of oxygen.

Anaerobic Bioremediation : Under anaerobic (oxygen-deficient) conditions, the primary degradation mechanism for highly chlorinated dioxins and furans is reductive dechlorination. dtic.milclu-in.org In this process, anaerobic microorganisms use the chlorinated compounds as electron acceptors, replacing chlorine atoms with hydrogen atoms. clu-in.orgcement.ca This typically results in the formation of less chlorinated, and often less toxic, congeners. dtic.mil These lower-chlorinated furans can then be more readily degraded by aerobic organisms. dtic.mil This process is often slow and may require the addition of an electron donor (a process called enhanced anaerobic bioremediation) to stimulate the activity of dehalogenating bacteria. acticarb.groupclu-in.org